3-Difluoromethanesulfonylbenzaldehyde
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Overview
Description
3-Difluoromethanesulfonylbenzaldehyde is an organic compound characterized by the presence of a difluoromethanesulfonyl group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Difluoromethanesulfonylbenzaldehyde typically involves the introduction of a difluoromethanesulfonyl group to a benzaldehyde precursor. One common method involves the reaction of benzaldehyde with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Difluoromethanesulfonylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethanesulfonyl group under mild conditions.
Major Products Formed:
Oxidation: 3-Difluoromethanesulfonylbenzoic acid.
Reduction: 3-Difluoromethanesulfonylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Difluoromethanesulfonylbenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Difluoromethanesulfonylbenzaldehyde is primarily related to its ability to undergo various chemical transformations. The difluoromethanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the aldehyde group can participate in redox reactions, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
- 3-Difluoromethoxybenzaldehyde
- 3-Trifluoromethanesulfonylbenzaldehyde
- 3-Difluoromethylbenzaldehyde
Comparison: 3-Difluoromethanesulfonylbenzaldehyde is unique due to the presence of both the difluoromethanesulfonyl and aldehyde functional groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 3-Difluoromethoxybenzaldehyde lacks the sulfonyl group, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
3-(difluoromethylsulfonyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-2-6(4-7)5-11/h1-5,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQKUIGANRSBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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